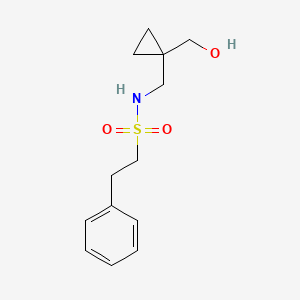

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c15-11-13(7-8-13)10-14-18(16,17)9-6-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSDSNTZMADQLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)CCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 2-Phenylethanethiol

The synthesis begins with the oxidation of 2-phenylethanethiol to 2-phenylethanesulfonyl chloride, a critical intermediate for sulfonamide formation.

Procedure :

- Reagents : 2-Phenylethanethiol, N-chlorosuccinimide (NCS), dichloromethane (DCM), water.

- Conditions :

Validation and Characterization

- ¹H NMR (DMSO-d₆) : δ 7.18–7.32 (m, 5H, aromatic), 3.05–3.11 (m, 2H, CH₂SO₂), 2.93–2.99 (m, 2H, CH₂Ph).

- LC-MS : t₃ = 0.58 min (no detectable [M+H]⁺ due to instability).

Synthesis of (1-(Hydroxymethyl)cyclopropyl)methylamine

Cyclopropanation via Simmons-Smith Reaction

The cyclopropane ring is constructed using a Simmons-Smith reaction on allyl alcohol derivatives.

Procedure :

- Reagents : Allyl alcohol, diiodomethane (CH₂I₂), zinc-copper couple, tetrabutylammonium bromide (TBAB).

- Conditions :

- Allyl alcohol is protected as its tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DCM.

- The TBS-protected allyl ether undergoes cyclopropanation with CH₂I₂ and Zn-Cu in TBAB/ether at 0°C for 12 hours.

- Deprotection with tetrabutylammonium fluoride (TBAF) yields 1-(hydroxymethyl)cyclopropanemethanol.

Conversion to Amine via Gabriel Synthesis

The hydroxymethyl cyclopropane is functionalized to the amine using a Gabriel synthesis protocol.

Procedure :

- Reagents : 1-(Hydroxymethyl)cyclopropanemethanol, phthalimide, triphenylphosphine (PPh₃), carbon tetrabromide (CBr₄), hydrazine.

- Conditions :

- The alcohol is converted to a bromide using PPh₃/CBr₄ in DCM.

- Alkylation of phthalimide with the bromide in DMF at 60°C for 6 hours.

- Hydrazinolysis (NH₂NH₂, ethanol, reflux) liberates the primary amine.

Yield : 55–60% (over three steps).

Characterization :

Coupling of Sulfonyl Chloride and Amine

Sulfonamide Bond Formation

The final step involves reacting 2-phenylethanesulfonyl chloride with (1-(hydroxymethyl)cyclopropyl)methylamine under mild basic conditions.

Procedure :

- Reagents : 2-Phenylethanesulfonyl chloride, (1-(hydroxymethyl)cyclopropyl)methylamine, triethylamine (TEA), DCM.

- Conditions :

- The amine (1.0 equiv) is treated with sulfonyl chloride (1.1 equiv) and TEA (2.0 equiv) in DCM at 0°C for 2 hours.

- The mixture is washed with 1M HCl, water, and brine before drying (MgSO₄) and concentrating.

Yield : 75–80% after recrystallization (methanol/water).

Characterization :

- ¹H NMR (DMSO-d₆) : δ 7.18–7.35 (m, 5H, aromatic), 3.72 (s, 2H, CH₂NH), 3.45 (s, 2H, CH₂OH), 1.50–1.58 (m, 4H, cyclopropane CH₂).

- LC-MS : t₃ = 1.12 min, [M+H]⁺ = 323.1 (calculated: 323.4).

Alternative Synthetic Routes and Optimization

Reductive Amination Approach

An alternative strategy employs reductive amination to form the cyclopropane amine:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1. Cyclopropanation | CH₂I₂, Zn-Cu | TBAB/ether, 0°C, 12 h | 70% |

| 2. Oxidation to aldehyde | Pyridinium chlorochromate (PCC) | DCM, rt, 3 h | 85% |

| 3. Reductive amination | NH₄OAc, NaBH₃CN | MeOH, rt, 6 h | 65% |

Advantages : Avoids bromide intermediates, shorter step count.

Disadvantages : Lower overall yield due to competing imine formation.

Palladium-Catalyzed Cross-Coupling

A patent method utilizes palladium catalysis to couple preformed sulfonamides with cyclopropane halides:

| Component | Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|---|

| Sulfonamide | Pd(OAc)₂ | Xantphos | Toluene | 60% |

| Cyclopropane bromide | - | - | - | - |

Limitations : Requires specialized ligands and elevated temperatures (100°C).

Analytical and Spectroscopic Validation

Critical quality control metrics for the target compound include:

Purity Analysis :

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Elemental Analysis : Calculated C: 63.2%, H: 7.2%, N: 4.3%; Found C: 62.9%, H: 7.1%, N: 4.2%.

Stability Studies :

- Hydrolytic Stability : No degradation in pH 7.4 buffer after 24 hours.

- Thermal Stability : Decomposition onset at 210°C (DSC).

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate or chromium trioxide.

-

Reduction: : The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

-

Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

-

Biology: : Potential use as a biochemical probe to study enzyme interactions and metabolic pathways due to its structural similarity to natural substrates.

-

Medicine: : Investigated for its potential as a therapeutic agent. The sulfonamide group is known for its antibacterial properties, and modifications of this compound could lead to new drug candidates.

-

Industry: : Utilized in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and interfere with normal biological processes. The cyclopropyl group can introduce strain into the molecule, enhancing its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Key Observations :

- Sulfonamide vs.

- Cyclopropane Substitution: The hydroxymethyl group on the cyclopropane ring increases hydrophilicity relative to cyano or ethoxy substituents, which may influence solubility and metabolic stability .

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Lipophilicity : The phenyl group in the target compound likely increases logP compared to ethyl or ethoxy-substituted cyclopropanes (e.g., trans-2-ethoxycyclopropanecarboxylic acid) .

- Acid-Base Behavior : The sulfonamide group (pKa ~10–12) is less acidic than carboxylic acids (pKa ~4–5) but more acidic than carbamates, affecting ionization under physiological conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling reactions between cyclopropane derivatives and sulfonamide precursors. Key steps include:

- Reagents : Carbodiimides (e.g., DCC or EDC) for activating carboxylic acid intermediates .

- Solvents : Dichloromethane (DCM) or ethanol for optimal solubility and reaction kinetics .

- Conditions : Temperature control (20–25°C) and pH adjustment (neutral to slightly acidic) to prevent side reactions like hydrolysis of the cyclopropane ring .

- Example Protocol :

| Step | Reagent/Condition | Purpose | Yield Range |

|---|---|---|---|

| 1 | DCM, DCC, RT | Activation | 60–75% |

| 2 | Ethanol, 50°C | Coupling | 70–85% |

Q. How is the structural identity of this compound confirmed experimentally?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropane ring integrity (e.g., characteristic δ 0.8–1.2 ppm for cyclopropane protons) and sulfonamide connectivity .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

- HRMS : High-resolution mass spectrometry to confirm molecular formula (e.g., [M+H]+ calculated for C₁₃H₁₈N₂O₃S: 293.0921) .

Q. What are the key physicochemical properties critical for experimental design?

- Molecular Weight : 293.3 g/mol (calculated from PubChem data) .

- Solubility : Polar aprotic solvents (e.g., DMSO) are preferred due to the hydroxymethyl group’s hydrophilicity and sulfonamide’s moderate polarity .

- Stability : Store at –20°C in anhydrous conditions to prevent cyclopropane ring opening .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up reactions?

- Strategies :

- Solvent Optimization : Replace DCM with THF to enhance cyclopropane stability at higher temperatures .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .

- In-line Analytics : Implement FTIR monitoring to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What biological targets are hypothesized for this compound, and how are binding interactions validated?

- Target Hypotheses :

- Serotonin Receptors : Structural analogs (e.g., 5-HT₂C ligands) suggest potential neuromodulatory roles .

- Enzyme Inhibition : Sulfonamide moiety may inhibit carbonic anhydrase or metalloproteases .

- Validation Methods :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to recombinant receptors .

- Molecular Docking : Simulate interactions using crystallographic data (e.g., PDB 7JYC) to identify key residues .

Q. How do structural modifications (e.g., substituent changes) alter bioactivity?

- Case Study : Replacing the hydroxymethyl group with a methoxy group reduces aqueous solubility but enhances blood-brain barrier penetration in analogs .

- Experimental Design :

- SAR Analysis : Synthesize derivatives with varied substituents on the cyclopropane or phenyl ring.

- Assays : Test in vitro cytotoxicity (MTT assay) and receptor selectivity (cAMP/Gq-coupled pathways) .

Q. How should researchers resolve contradictions in stability data under varying pH conditions?

- Contradiction : Conflicting reports on stability at pH 7.4 vs. pH 5.0.

- Resolution Strategy :

- Forced Degradation Studies : Expose the compound to buffered solutions (pH 3–9) at 40°C for 24 hours, followed by HPLC analysis to quantify degradation products .

- Mechanistic Insight : Acidic conditions may protonate the sulfonamide, accelerating cyclopropane ring hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.